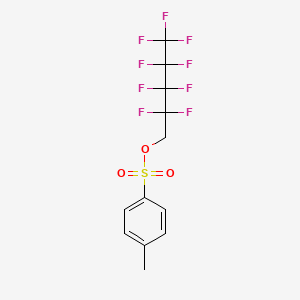

1h,1h-Nonafluoropentyl p-toluenesulfonate

Descripción general

Descripción

1H,1H-Nonafluoropentyl p-toluenesulfonate is a chemical compound with the molecular formula C₁₂H₉F₉O₃S and a molecular weight of 404.25. It is known for its unique properties, making it valuable in various scientific research areas, including organic synthesis, catalysis, and advanced materials development .

Métodos De Preparación

1H,1H-Nonafluoropentyl p-toluenesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 1H,1H-Nonafluoropentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

1H,1H-Nonafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 1H,1H-Nonafluoropentanol.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

1H,1H-Nonafluoropentyl p-toluenesulfonate has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Advanced Materials: It is utilized in the development of advanced materials such as fluorinated polymers and coatings, which exhibit unique properties like hydrophobicity and chemical resistance.

In biology and medicine, this compound is used in the synthesis of bioactive molecules and as a probe in biochemical assays .

Mecanismo De Acción

The mechanism of action of 1H,1H-Nonafluoropentyl p-toluenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s fluorinated alkyl chain imparts unique properties such as hydrophobicity and chemical stability, which are crucial in its applications .

Comparación Con Compuestos Similares

1H,1H-Nonafluoropentyl p-toluenesulfonate can be compared with other similar compounds such as:

1H,1H-Nonafluoropentyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a p-toluenesulfonate group.

1H,1H-Nonafluoropentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, offering different reactivity and properties.

1H,1H-Nonafluoropentyl benzenesulfonate: Features a benzenesulfonate group, which affects its chemical behavior and applications

The uniqueness of this compound lies in its combination of a fluorinated alkyl chain and a p-toluenesulfonate group, providing a balance of reactivity and stability that is valuable in various scientific research applications .

Actividad Biológica

1H,1H-Nonafluoropentyl p-toluenesulfonate (CAS Number: 883499-79-4) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and environmental implications. This article reviews the compound's biological activity, including its effects on cellular functions, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H10F9O3S |

| Molecular Weight | 396.27 g/mol |

| IUPAC Name | 1H,1H-Nonafluoropentyl 4-methylbenzenesulfonate |

| CAS Number | 883499-79-4 |

The biological activity of this compound is primarily linked to its interaction with cellular pathways. Research indicates that it may disrupt normal cellular functions through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Cell Viability and Proliferation

A high-throughput toxicity screen conducted on JEG-3 placental trophoblast cells evaluated the effects of this compound on cell viability and proliferation. The study found that the compound significantly reduced cell viability at concentrations as low as 158.6 µM, indicating a toxic effect on trophoblast cells .

Gene Expression Changes

The exposure to this compound resulted in altered expression of genes critical for placental function. A heatmap analysis revealed significant changes in the expression levels of 46 genes involved in oxidative stress response and xenobiotic metabolism. Notably, genes such as SOD1 (superoxide dismutase) showed altered regulation, suggesting potential oxidative stress mechanisms at play .

High-Throughput Toxicity Screening

In a study utilizing a multiplexed high-throughput toxicity screen (HTTS), researchers assessed the effects of various PFAS compounds, including this compound. The findings indicated that this compound not only affected cell viability but also disrupted mitochondrial membrane potential (MMP), a critical indicator of cell health. The EC50 values derived from concentration-response curves confirmed its potency in affecting trophoblast functions .

Migration Assay

The impact on trophoblast migratory potential was evaluated using a scratch wound assay. The results indicated that exposure to non-cytotoxic concentrations of PFAS significantly inhibited wound closure, with this compound contributing to this effect alongside other PFAS like perfluorooctanoic acid (PFOA). This suggests implications for placental development and function during pregnancy .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F9O3S/c1-7-2-4-8(5-3-7)25(22,23)24-6-9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEIRBYDVFVESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382065 | |

| Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-79-4 | |

| Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.